5-Bromo-2-but-3-enyl-1,3-benzothiazole
Description
5-Bromo-2-but-3-enyl-1,3-benzothiazole is a halogenated benzothiazole derivative characterized by a bromine substituent at position 5 and a but-3-enyl group at position 2 of the benzothiazole core. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their structure, known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C11H10BrNS |
|---|---|
Molecular Weight |
268.17 g/mol |
IUPAC Name |
5-bromo-2-but-3-enyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H10BrNS/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h2,5-7H,1,3-4H2 |
InChI Key |
DJMDDNXCEHEXMJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=NC2=C(S1)C=CC(=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Halogens and Alkyl/Aryl Groups
5-Chloro-2-phenyl-1,3-benzothiazole
- Structural Differences : Replacing bromine with chlorine (smaller atomic radius, lower electronegativity) reduces steric hindrance and alters electronic properties. The phenyl group at position 2 provides aromaticity but lacks the unsaturated reactivity of the butenyl group.
- Biological Activity : Chlorinated benzothiazoles exhibit antidiabetic and antimicrobial activities, though brominated analogs often show enhanced bioactivity due to bromine’s stronger electron-withdrawing effects .
- Synthesis: Synthesized via condensation of 2-aminothiophenol with aldehydes under mild conditions (e.g., glycerol solvent, room temperature) .
2-Phenyl-1,3-benzothiazole (Unsubstituted Core)
- Structural Differences : Lacks halogen substituents, reducing electrophilic reactivity. The phenyl group enhances stability but limits solubility compared to alkenyl groups.
- Synthesis: Optimized via reactions of 2-aminothiophenol with benzaldehyde in glycerol, yielding >90% under ambient conditions .
5-Bromo-2-(bromomethyl)-1,3-benzothiazole
- Structural Differences : Contains a bromomethyl group at position 2, increasing molecular weight (MW: 325.98 g/mol) and reactivity (e.g., susceptibility to nucleophilic substitution).
- Safety : Higher hazard profile due to dual bromine atoms; requires stringent handling to avoid inhalation or dermal exposure .
Anti-TB Benzothiazole (2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-1,3-benzothiazole)
- Structural Differences : Features a bromophenyl and carboxamido group, enhancing lipophilicity and target binding.
- Bioactivity : Exhibits potent anti-mycobacterial activity (IC₉₀: 1.724–5.3 µg/mL) with a selectivity index >11.8, attributed to bromine’s electronic effects and substituent positioning .
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